3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-Benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole is a compound of interest due to its structural uniqueness and potential applications in various fields, including material science and pharmaceuticals. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring, which are known for their diverse biological activities and applications in organic materials.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives can involve several methods, including the reaction of benzylcyanide with nitric oxide in basic methanol, yielding 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole along with other derivatives, demonstrating the amino tautomer's predominance over the N-hydroxide tautomer (Bohle & Perepichka, 2009).
Molecular Structure Analysis
The molecular structure of related 1,2,4-oxadiazole derivatives shows specific dihedral angles between the oxadiazole ring and attached benzyl and chlorophenyl rings, indicating the molecule's conformational preferences and potential for intermolecular interactions, such as hydrogen bonding and weak C—H⋯π interactions (Fun et al., 2011).
Chemical Reactions and Properties
1,2,4-oxadiazoles exhibit a range of chemical reactions, including the ability to form Schiff bases and undergo reactions with methyliodide and NaH to generate new derivatives. These reactions highlight the chemical versatility of the oxadiazole core (Bohle & Perepichka, 2009).
properties
IUPAC Name |
3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)15-17-14(18-19-15)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAXGNOHABTWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole |
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